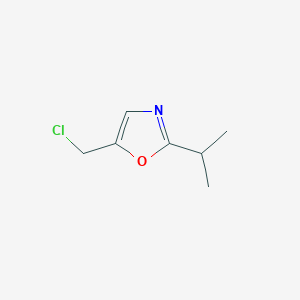

5-Chloromethyl-2-isopropyloxazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAAZSZPDANZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(O1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272074 | |

| Record name | 5-(Chloromethyl)-2-(1-methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222556-80-0 | |

| Record name | 5-(Chloromethyl)-2-(1-methylethyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1222556-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-(1-methylethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloromethyl-2-isopropyloxazole can be achieved through several methods. One common approach involves the cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline . Another method includes the reaction of 1-methylimidazole with 5-chloromethyl-2-hydroxybenzaldehyde in toluene under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Chloromethyl-2-isopropyloxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different oxazole derivatives.

Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

- Substitution reactions yield various substituted oxazoles.

- Oxidation reactions produce oxidized derivatives.

- Reduction reactions result in alcohols or amines.

Scientific Research Applications

Chemistry: 5-Chloromethyl-2-isopropyloxazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its antimicrobial, antifungal, and anticancer properties .

Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. It is also used in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-isopropyloxazole involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The oxazole ring can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

5-Ethyl-2-isopropyl-4-methyloxazole ()

- Molecular Formula: C₉H₁₅NO

- Substituents : Ethyl (C5), methyl (C4), and isopropyl (C2).

- Key Differences: The absence of a chloromethyl group reduces electrophilicity compared to 5-Chloromethyl-2-isopropyloxazole.

- Applications : Oxazole derivatives with alkyl substituents are often used as flavoring agents or intermediates in drug synthesis (e.g., antifungals or kinase inhibitors) .

5-Chloro-2-methyl-2H-isothiazol-3-one ()

- Molecular Formula: C₄H₄ClNOS

- Substituents : Chlorine (C5) and methyl (C2).

- Key Differences :

- Replaces the oxazole oxygen with sulfur, forming an isothiazolone ring. Sulfur increases ring polarity and stability.

- The chlorine substituent enhances biocidal activity, unlike the chloromethyl group in oxazoles, which primarily serves as a leaving group.

- Applications : Widely used as a preservative in industrial products (e.g., coatings, cosmetics) at concentrations <50 ppm due to antimicrobial properties .

Functional Group Impact

Chloromethyl vs. Chlorine :

- This compound : The chloromethyl group (–CH₂Cl) is highly reactive in nucleophilic substitution (SN2) or elimination reactions.

- 5-Chloro-isothiazolones : The chlorine atom directly bonded to the ring acts as an electron-withdrawing group, stabilizing the ring and enhancing biocidal activity.

- Isopropyl vs.

Data Table: Comparative Analysis

Research Findings and Trends

Oxazoles vs. Isothiazolones :

- Oxazoles are less polar than isothiazolones due to oxygen’s lower electronegativity compared to sulfur. This impacts solubility and bioavailability.

- Isothiazolones exhibit broad-spectrum antimicrobial activity, whereas oxazole derivatives are more commonly explored for their electronic properties in materials science .

Substituent Effects :

- Chlorine and chloromethyl groups significantly alter reactivity. For example, chloromethyl oxazoles may serve as alkylating agents in pharmaceutical synthesis, while chlorine in isothiazolones enhances stability and biocidal potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloromethyl-2-isopropyloxazole, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via cyclization of 4-methyl-2-isopropyl-1,3-oxazole with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base like triethylamine. Reaction optimization requires anhydrous conditions at 60–80°C for 6–8 hours. Purification is achieved via vacuum distillation or column chromatography using ethyl acetate/hexane (3:7). Yield improvements (>75%) are observed with slow addition of chloromethylating agents to avoid side reactions .

Q. How is this compound characterized, and what analytical techniques validate its structure?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H NMR (CDCl) shows peaks at δ 1.25 (d, 6H, CH(CH)), δ 4.50 (s, 2H, CHCl), and δ 6.20 (s, 1H, oxazole ring) .

- Mass Spectrometry : Molecular ion peak at m/z 173.64 (M) confirms the molecular formula CHClNO .

- IR Spectroscopy : Absorption bands at 1650 cm (C=N stretch) and 750 cm (C-Cl stretch) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested to EN 374 standards) and safety goggles. Check glove integrity before use .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .

- Waste Management : Collect chlorinated waste in sealed containers to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies assess its inhibitory effects?

- Methodological Answer : The compound’s chloromethyl group facilitates covalent binding to thiol groups in enzymes. In vitro assays (e.g., fluorescence quenching) quantify inhibition of cysteine proteases. For example, pre-incubation with papain (10 µM) and monitoring residual activity via fluorogenic substrates (Z-Phe-Arg-AMC) reveal IC values < 50 µM. Competitive binding studies using X-ray crystallography validate active-site interactions .

Q. What role does this compound play in materials science, particularly in polymer development?

- Methodological Answer : The compound’s electron-deficient oxazole ring enhances crosslinking in epoxy resins. Studies show that adding 2–5 wt% to epoxy formulations improves thermal stability (T increases by 15–20°C) and chemical resistance. Characterization via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) confirms these properties .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points or solubility data arise from polymorphic forms or residual solvents. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by heating rates of 10°C/min under nitrogen .

- HPLC-PDA : Detect impurities (>99.5% purity threshold) using a C18 column and acetonitrile/water gradient .

Q. What strategies improve the solubility and stability of this compound in various solvents?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for biological assays. In nonpolar media (hexane), solubilize via sonication at 40°C .

- Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis of the chloromethyl group. Stability assays (LC-MS) show <5% degradation over 6 months under these conditions .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic reactivity at the chloromethyl group. Molecular docking (AutoDock Vina) simulates binding affinities to biological targets using the compound’s InChI key (IECCZCMVYLINDR-UHFFFAOYSA-N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.